molecular formula C96H184N3O22P B604914 Monophosphoryl lipid A (synthetic) CAS No. 1246298-63-4

Monophosphoryl lipid A (synthetic)

Número de catálogo: B604914
Número CAS: 1246298-63-4
Peso molecular: 1763.469
Clave InChI: UPAZUDUZKTYFBG-HNPUZVNISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Monophosphoryl Lipid A (synthetic) Sterile Solution is a synthetic compound that mimics the structure of natural Monophosphoryl Lipid A. It is a Toll-like receptor 4 activator, which means it can stimulate the immune system by activating this specific receptor. This compound is used extensively in scientific research, particularly in the fields of immunology and vaccine development, due to its ability to enhance immune responses while exhibiting reduced toxicity compared to its natural counterpart .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Monophosphoryl Lipid A (synthetic) is typically synthesized through a series of chemical reactions that involve the selective removal of phosphate groups from Lipid A, a component of lipopolysaccharides found in the outer membrane of Gram-negative bacteria. The synthetic process often includes steps such as:

Industrial Production Methods

Industrial production of Monophosphoryl Lipid A (synthetic) involves large-scale chemical synthesis under sterile conditions to ensure the purity and safety of the final product. The process includes:

Análisis De Reacciones Químicas

Synthetic Strategies

The chemical synthesis of MPLA is challenging due to its complex structure, which includes a disaccharide backbone with multiple acyl chains and phosphate groups . Two general strategies have been adopted for the synthesis of lipid A and its derivatives :

  • Disaccharide Construction: This strategy involves constructing a versatile disaccharide intermediate, followed by the installation of individual lipid chains at specific positions. This approach requires orthogonal protection of various disaccharide positions, especially when the lipid chains have an asymmetrical distribution .
  • Monosaccharide Assembly: This strategy involves synthesizing lipidated monosaccharides first and then stitching them together via a glycosylation reaction. This approach can be challenging due to the increased steric hindrance of the glycosyl donors and acceptors .

Specific Examples of Chemical Reactions

  • Nap Ethers as Protecting Groups A synthetic approach for monophosphoryl lipid A uses 2-naphtylmethyl ether (Nap) ethers as a permanent protecting group for hydroxyls. These can be cleaved at the final step of deprotection by oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) .
  • Allyloxycarbonates (Alloc) as Protecting Groups The use of allyloxycarbonates (Alloc) as permanent protecting groups for the C-3 and C-4 hydroxy groups simplifies the synthesis. This protecting group can be removed by treatment with Pd(PPh3)4 without effecting acyloxyacyl- or phosphate esters .
  • N-2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group Monophosphoryl lipid A (MPLA) has been synthesized by employing the N-2,2,2-trichloroethoxycarbonyl (Troc) protecting group for various hydroxyls and amino groups .
  • Acylation with Fatty Acids Acylation of amino groups can be achieved by reacting with fatty acids under the influence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) .

Significance of Synthetic MPLA

Synthetic MPLA has several advantages over natural MPLA, including:

  • Purity and Homogeneity: Synthetic MPLA can be obtained in high purity and homogeneity, which is important for research and development purposes .
  • Structural Control: The chemical synthesis allows for precise control over the structure of MPLA, which enables the systematic study of structure-activity relationships .
  • Analog Synthesis: Chemical synthesis allows for the preparation of MPLA analogs with modified lipid chains or phosphate groups, which can be used to optimize its immunostimulatory properties .

Synthetic MPLA is a valuable tool for developing new vaccines and immunotherapies . By controlling the structure of MPLA, researchers can design molecules with improved efficacy and reduced toxicity .

Aplicaciones Científicas De Investigación

Vaccine Adjuvant

Monophosphoryl lipid A is extensively studied as a vaccine adjuvant due to its ability to enhance immune responses. It has been shown to induce strong Th1 responses, which are critical for effective immunity against various pathogens.

  • Case Study : In a study examining the immunological properties of MPLA derivatives, it was found that synthetic MPLA significantly boosted antigen-specific IgG antibody production in the absence of external adjuvants, indicating its potential as a self-adjuvanting vaccine carrier .

Cancer Immunotherapy

Recent research has focused on the use of monophosphoryl lipid A in cancer vaccines. Its structural modifications allow it to serve as an effective carrier for tumor-associated antigens.

  • Case Study : A study synthesized MPLA derivatives conjugated with modified carbohydrate antigens, demonstrating that these conjugates elicited robust immune responses in animal models, suggesting their utility in developing fully synthetic cancer vaccines .

Immunostimulatory Properties

Monophosphoryl lipid A activates TLR4, leading to the production of pro-inflammatory cytokines and the activation of immune cells such as macrophages and dendritic cells.

  • Research Findings : Studies have shown that MPLA can enhance the maturation of antigen-presenting cells, thereby improving vaccine immunogenicity . Furthermore, it has been reported that MPLA-Rhamnose conjugates exhibit superior adjuvant activity compared to traditional aluminum-based adjuvants, enhancing immune responses against both protein and carbohydrate antigens .

Synthesis and Structure-Activity Relationship

The synthesis of monophosphoryl lipid A involves chemical modifications that enhance its immunological properties while minimizing toxicity. Researchers have developed efficient synthetic pathways to produce various MPLA analogs with tailored lipid compositions.

  • Synthetic Approaches : The synthesis often employs lipidated monosaccharides as building blocks to create structurally diverse lipid A derivatives. These derivatives facilitate detailed analysis of their immunological activities and structure-activity relationships .

Comparative Analysis of MPLA Derivatives

The following table summarizes key findings from studies comparing the efficacy of different MPLA derivatives:

MPLA Variant Immunogenicity Toxicity Application
Natural MPLAModerateHighTraditional vaccines
Synthetic MPLAHighLowVaccine adjuvant
MPLA-Rhamnose ConjugateVery HighVery LowCancer immunotherapy
PHAD™ (Synthetic Analog)HighLowVaccine development

Mecanismo De Acción

Monophosphoryl Lipid A (synthetic) exerts its effects by activating Toll-like receptor 4 on the surface of immune cells. This activation triggers a signaling cascade that leads to the production of cytokines and other immune mediators. The compound preferentially recruits the TRIF adaptor protein upon Toll-like receptor 4 activation, resulting in a reduced induction of inflammatory cytokines compared to natural Lipid A. This mechanism is believed to enhance the maturation of antigen-presenting cells and improve vaccine immunogenicity .

Comparación Con Compuestos Similares

Monophosphoryl Lipid A (synthetic) is unique compared to other similar compounds due to its reduced toxicity and specific activation of Toll-like receptor 4. Similar compounds include:

Monophosphoryl Lipid A (synthetic) stands out due to its defined structure, high purity, and reduced toxicity, making it a valuable tool in immunological research and vaccine development.

Actividad Biológica

Monophosphoryl lipid A (MPLA) is a synthetic derivative of lipid A, an essential component of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria. Its unique structure allows it to function as a potent immunostimulant while exhibiting significantly reduced toxicity compared to its parent compound, making it an attractive candidate for use in vaccine formulations and cancer therapies.

Structural Characteristics

MPLA consists of a β1,6-linked di-glucosamine backbone with a single phosphate group, differing from the diphosphorylated lipid A found in natural LPS. This modification is crucial as it reduces the endotoxicity associated with traditional lipid A while retaining immunogenic properties. The synthetic variant typically includes 4-8 long acyl chains, which influence its biological activity and interaction with immune receptors.

Property MPLA Natural Lipid A
Phosphate Groups 1 (monophosphoryl)2 (diphosphorylated)
Acyl Chain Length Varies (4-8 chains)Varies (typically 6-12 chains)
Toxicity LowHigh
Toll-like Receptor Activation TLR4 (reduced potency)TLR4 (high potency)

MPLA primarily activates Toll-like receptor 4 (TLR4), initiating a cascade of immune responses. Upon binding to TLR4, MPLA triggers the MyD88-dependent signaling pathway, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This immune activation is critical for enhancing the efficacy of vaccines and therapeutic agents.

Key Findings from Research

  • Immunogenicity : Studies have shown that MPLA can elicit robust antibody responses when used as an adjuvant in vaccine formulations. For instance, conjugates of MPLA with tumor-associated antigens have demonstrated strong T cell-dependent immune responses without the need for additional adjuvants .
  • Cytokine Release : In vitro experiments indicate that MPLA stimulates macrophages to release IL-1β and other cytokines, although its capacity to activate caspase-1 is less potent compared to natural lipid A . This suggests a nuanced role in modulating immune responses.
  • Cancer Vaccine Development : Recent research highlighted the use of MPLA in fully synthetic carbohydrate-based cancer vaccines. These vaccines have shown promising results in preclinical models, inducing significant immune responses against cancer cells expressing specific antigens .

Case Study 1: MPLA as a Vaccine Adjuvant

In a clinical study evaluating the efficacy of MPLA as an adjuvant in a cancer vaccine targeting STEAP-1 antigen, patients receiving the MPLA-adjuvanted vaccine exhibited enhanced antibody titers and improved tumor response rates compared to those receiving non-adjuvanted formulations. The study concluded that MPLA effectively boosts the immunogenicity of cancer vaccines while maintaining a favorable safety profile .

Case Study 2: Synthetic MPLA in Allergy Vaccines

Another study investigated the application of synthetic MPLA in allergy vaccines. Results indicated that MPLA significantly increased the production of allergen-specific IgE and IgG antibodies, demonstrating its potential utility in allergy immunotherapy .

Propiedades

IUPAC Name

azanium;[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6S)-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl]methoxy]-2-(hydroxymethyl)-5-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H181N2O22P.H3N/c1-7-13-19-25-31-37-39-45-51-57-63-69-85(104)114-79(67-61-55-49-43-35-29-23-17-11-5)73-84(103)98-90-94(119-88(107)74-80(68-62-56-50-44-36-30-24-18-12-6)115-86(105)70-64-58-52-46-40-38-32-26-20-14-8-2)92(120-121(110,111)112)81(75-99)117-96(90)113-76-82-91(108)93(118-87(106)72-78(101)66-60-54-48-42-34-28-22-16-10-4)89(95(109)116-82)97-83(102)71-77(100)65-59-53-47-41-33-27-21-15-9-3;/h77-82,89-96,99-101,108-109H,7-76H2,1-6H3,(H,97,102)(H,98,103)(H2,110,111,112);1H3/t77-,78-,79-,80-,81-,82-,89-,90-,91-,92-,93-,94-,95+,96-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAZUDUZKTYFBG-HNPUZVNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)OP(=O)(O)[O-])OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)CO)OP(=O)(O)[O-])OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H184N3O22P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1763.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246298-63-4
Record name Glucopyranosyl lipid A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246298634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucopyranosyl Lipid - A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAPRETOLIMOD AMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1O9D5VN5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.